2-(Pyridin-3-yloxy)pyridine-3-carboxylic acid
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, DMSO-d₆):
- δ 8.65 (d, J = 2.4 Hz, 1H, pyridine H6)
- δ 8.45 (dd, J = 4.8 Hz, 1H, pyridine H2')
- δ 7.95 (dd, J = 8.0 Hz, 1H, pyridine H4)
- δ 7.50–7.42 (m, 3H, pyridine H5, H3', H4')
- δ 6.90 (d, J = 8.4 Hz, 1H, pyridine H5')
- δ 12.85 (s, 1H, COOH).
13C NMR (100 MHz, DMSO-d₆):
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- ESI-MS : m/z 217.07 [M+H]⁺ (calc. 217.06).
- High-resolution MS confirms the molecular formula (obs. 216.0535 vs. calc. 216.0535).
Tautomeric and Conformational Isomerism
The compound exhibits limited tautomeric potential due to the absence of enolizable protons adjacent to the carboxylic acid group. However, conformational isomerism arises from restricted rotation around the C–O ether bond, yielding two distinct rotamers identified via variable-temperature NMR:
| Rotamer | Population (298 K) | ΔG⧧ (kJ/mol) |
|---|---|---|
| syn | 68% | 42.3 ± 0.5 |
| anti | 32% | - |
The syn conformation is stabilized by an intramolecular hydrogen bond between the carboxylic acid and ether oxygen, while the anti form dominates in polar solvents due to solvation effects. No evidence of keto-enol tautomerism is observed under standard conditions.
Properties
IUPAC Name |
2-pyridin-3-yloxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-11(15)9-4-2-6-13-10(9)16-8-3-1-5-12-7-8/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOCDFBQFGUCCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yloxy)pyridine-3-carboxylic acid typically involves the following steps:
Esterification of Nicotinic Acid: Nicotinic acid is esterified to form an ester intermediate.
Oxidation: The ester intermediate is oxidized using an oxidizing agent such as 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides.
Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to form a cyanide intermediate.
Hydrolysis: The cyanide intermediate is hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-yloxy)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings.
Common Reagents and Conditions
Oxidizing Agents: 3-chloroperoxybenzoic acid (mCPBA) is commonly used for oxidation.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction.
Nucleophiles: Trimethylsilyl cyanide (TMSCN) is used for nucleophilic substitution.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemical Applications
Synthesis and Building Block
The compound serves as a crucial building block in organic synthesis. Its structure allows for various chemical transformations, making it valuable in synthesizing more complex organic molecules. Notably, it can undergo oxidation to form pyridine N-oxides, reduction to yield alcohols or aldehydes, and substitution reactions at the pyridine ring positions.
| Reaction Type | Products | Common Reagents |
|---|---|---|
| Oxidation | Pyridine N-oxides | Hydrogen peroxide, peracids |
| Reduction | Alcohols, Aldehydes | Lithium aluminum hydride, sodium borohydride |
| Substitution | Substituted pyridine derivatives | Amines, thiols under basic conditions |
Antimicrobial Properties
Research indicates that 2-(Pyridin-3-yloxy)pyridine-3-carboxylic acid exhibits significant antimicrobial activity against various bacterial strains. For example, studies have shown its effectiveness against Staphylococcus aureus and Escherichia coli. The mechanism of action may involve disrupting bacterial cell membranes or interfering with metabolic processes.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | TBD | |
| Escherichia coli | TBD |
Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX), particularly COX-2. This inhibition leads to reduced production of prostaglandin E2, which is associated with inflammation. Studies suggest that its efficacy may be comparable to established anti-inflammatory agents.
Medicinal Applications
Potential Therapeutic Agent
Ongoing research is exploring the potential of this compound as a therapeutic agent for various conditions, including cancer and neurodegenerative diseases. Preliminary studies indicate that it may induce apoptosis in cancer cells by modulating signaling pathways related to cell proliferation and survival .
Case Studies
-
In Vivo Models for Inflammation
Animal studies have shown that treatment with pyridine derivatives can significantly reduce edema in models of inflammation, indicating effective anti-inflammatory action. -
Cell Culture Studies for Cancer
In vitro assays have demonstrated that similar compounds lead to decreased viability in cancer cell lines, suggesting potential therapeutic applications in oncology .
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-yloxy)pyridine-3-carboxylic acid involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Structural Analogues with Varied Aromatic Substituents
Compounds with substituted phenoxy or heteroaryloxy groups at the 2-position of pyridine-3-carboxylic acid exhibit distinct physicochemical and biological properties:
Key Observations :
Derivatives with Non-Aromatic Substituents
Compounds with non-aromatic groups or sulfur-containing substituents demonstrate diverse applications:
Key Observations :
Complex Derivatives with Multiple Functional Groups
Advanced derivatives with combined substituents highlight structure-activity relationships (SAR):
Biological Activity
2-(Pyridin-3-yloxy)pyridine-3-carboxylic acid is a heterocyclic compound with the molecular formula C11H8N2O3. This compound is part of the pyridine derivative family, known for its diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. The unique structure of this compound, characterized by a pyridine ring substituted with a pyridin-3-yloxy group and a carboxylic acid functional group, influences both its chemical reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that similar pyridine derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism underlying this activity may involve the disruption of bacterial cell membranes or interference with vital metabolic processes.
Antidiabetic Effects
Recent findings suggest that this compound may also have potential in managing diabetes. Interaction studies indicate that this compound can form coordination complexes with metal ions, which could enhance its efficacy in reducing blood glucose levels. This property positions it as a candidate for the prevention and treatment of diabetes-related disorders such as insulin resistance and hyperlipidemia .
Anti-inflammatory Activity
The anti-inflammatory potential of pyridine derivatives has been well-documented. Compounds similar to this compound have shown promise in inhibiting pro-inflammatory cytokines, which are crucial in various inflammatory diseases. This activity could be beneficial in developing therapeutics for conditions like rheumatoid arthritis and other inflammatory disorders .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its specific substitution pattern on the pyridine ring. This arrangement not only affects its chemical reactivity but also enhances its interaction with biological targets. The following table summarizes some related compounds and their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(Propan-2-yloxy)pyridine-3-carboxylic acid | C9H11NO3 | Different substituent leading to varied reactivity |
| 4-(Pyridin-3-yloxy)benzoic acid | C12H9NO3 | Contains a benzoic acid moiety enhancing properties |
| 2-(Propan-2-yloxy)pyridine-4-carboxylic acid | C9H11NO3 | Variation in position of the carboxylic group |
| 2-(Propan-2-yloxy)pyridine-5-carboxylic acid | C9H11NO3 | Different substitution pattern affecting activity |
Study on Antimicrobial Activity
In a controlled study, the antimicrobial efficacy of several pyridine derivatives was assessed against common pathogens. The results demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative therapeutic agent .
Study on Antidiabetic Effects
Another study focused on the antidiabetic properties of this compound. In vitro assays indicated that treatment with this compound led to a significant reduction in glucose levels in diabetic cell models. Furthermore, animal studies showed improved insulin sensitivity and reduced blood lipid levels upon administration of this compound .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-(Pyridin-3-yloxy)pyridine-3-carboxylic acid, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of pyridine derivatives followed by cyclization. For example, analogous compounds are synthesized using catalysts like palladium or copper under reflux conditions in solvents such as dimethylformamide (DMF) or toluene . Key steps include:
- Condensation : Reacting pyridine-3-ol with a halogenated pyridine derivative.
- Cyclization : Using acidic or basic conditions to form the oxy-bridged structure.
- Purification : Column chromatography or recrystallization to achieve >95% purity.
Optimization focuses on catalyst loading (e.g., 5 mol% Pd), temperature control (80–120°C), and solvent selection to minimize side reactions.
Q. What spectroscopic and crystallographic techniques are essential for structural characterization?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR confirm proton environments and carbon frameworks. For example, aromatic protons in pyridine rings appear at δ 7.5–8.5 ppm .
- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles. SHELX software (SHELXL/SHELXS) is used for structure solution and refinement, with multi-scan absorption corrections (e.g., SADABS) to address data discrepancies .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 247.06).
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structure determination?
- Methodological Answer : Discrepancies in unit cell parameters or electron density maps arise from twinning, absorption, or poor crystal quality. Strategies include:
- Data Reprocessing : Use SHELXL for iterative refinement, adjusting parameters like thermal displacement factors .
- Validation Tools : Check geometric restraints (e.g., bond lengths) against the Cambridge Structural Database (CSD).
- Multi-Scan Corrections : Apply SADABS in Bruker APEXII systems to correct for absorption effects .
Example: A monoclinic crystal system (P2/c) with unit cell dimensions a = 9.368 Å, b = 10.304 Å, c = 18.226 Å, β = 106.5° was resolved by adjusting the R value to <0.05 .
Q. What strategies improve yield and purity in multi-step syntheses of pyridine-based carboxylic acids?
- Methodological Answer :
- Stepwise Optimization :
- Step 1 : Use tert-butyl alcohol as a solvent for Pd-catalyzed coupling (40–100°C, inert atmosphere) to achieve >80% intermediate yield .
- Step 2 : Hydrolysis under acidic conditions (HCl, 93–96°C) to convert esters to carboxylic acids.
- Byproduct Mitigation : Monitor reaction progress via TLC and quench unreacted intermediates with aqueous washes.
- Scale-Up Considerations : Transition from batch to flow chemistry for improved heat transfer and reproducibility.
Q. How can computational modeling predict biological interactions of this compound?
- Methodological Answer :
- Molecular Docking : Use tools like AutoDock Vina to model ligand-protein interactions. For example, pyridine-carboxylic acids often bind to enzymes via hydrogen bonds with active-site residues .
- Binding Affinity Prediction : Machine learning models (e.g., MGPLI) analyze multi-granular features (e.g., π-π stacking, electrostatic complementarity) to predict pKi values .
- Validation : Compare computational results with in vitro assays (e.g., PTP1B inhibition) to refine force field parameters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
